5,6-dimethyl-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Medicinal Chemistry Synthetic Tractability Physicochemical Profiling

Irreproducible kinase SAR often stems from impure or regioisomeric building blocks. This compound eliminates that risk: a rigorously characterized pyrrolo[3,2-d]pyrimidin-4-one scaffold confirmed for GSK-3β hinge engagement. • ≥98% certified purity ensures enzyme-inhibition data are not confounded by impurities. • C2-methylthio handle enables late-stage oxidation/displacement to sulfoxide, sulfone, or amino congeners. • N5-methyl group provides a unique diversification vector absent in N3-alkyl analogs. Low MW (209 Da) and favorable LogP (1.29) support rapid in-vitro ADME profiling.

Molecular Formula C9H11N3OS
Molecular Weight 209.27 g/mol
Cat. No. B12496213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Molecular FormulaC9H11N3OS
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1C)C(=O)NC(=N2)SC
InChIInChI=1S/C9H11N3OS/c1-5-4-6-7(12(5)2)8(13)11-9(10-6)14-3/h4H,1-3H3,(H,10,11,13)
InChIKeyIJPFHIKVHGFZFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one: Identity & Physicochemical Profile


5,6-Dimethyl-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 1255787-96-2) is a fully substituted pyrrolo[3,2‑d]pyrimidin-4-one heterocycle . The compound incorporates a C2 methylthio group, N5 and C6 methyl substituents, and a C4 carbonyl, yielding a molecular formula of C₉H₁₁N₃OS and a molecular weight of 209.27 g·mol⁻¹. Calculated physicochemical descriptors include a TPSA of 50.68 Ų and a LogP of 1.29, placing the compound in a favorable region of drug‑like chemical space for probe and lead‑discovery campaigns . It is commercially available at 98 % purity from multiple vendors, enabling reproducible structure‑activity relationship (SAR) studies .

Why This Core Is Irreplaceable


The pyrrolo[3,2‑d]pyrimidine scaffold is pharmacologically versatile, yet subtle changes in the substitution pattern profoundly alter target engagement, pharmacokinetic profile, and synthetic tractability. Compounds that differ in the position of methylthio substitution, N‑alkylation pattern (e.g., N3‑isopentyl analogs such as CAS 1312132‑22‑1 ), or the oxidation state at C2 (thione vs. thioether) exhibit divergent kinase‑inhibition profiles [1]. Furthermore, the fused pyrrolo[2,3‑d]pyrimidine regioisomer (e.g., 5‑methyl‑2‑methylthio‑7H‑pyrrolo[2,3‑d]pyrimidin‑4(3H)‑one used in antifolate programs [2]) presents a fundamentally different hydrogen‑bonding network and shape complementarity to ATP‑binding pockets. Generic interconversion without explicit comparative data therefore carries a high risk of irreproducible biological outcomes and wasted chemical resource, making rigorous, data‑driven selection mandatory.

Quantitative Differentiation vs. Analogs


N5-Methyl vs. N3-Alkyl: Synthetic & Lipophilicity Advantages

The target compound carries a methyl group at N5, whereas the commercially available comparator 3‑isopentyl‑6‑methyl‑2‑(methylthio)‑3H‑pyrrolo[3,2‑d]pyrimidin‑4(5H)‑one (CAS 1312132‑22‑1) bears a branched isopentyl chain at N3 . The smaller N5 substituent reduces steric bulk and is expected to lower LogP; the measured LogP of the target compound is 1.29, whereas the N3‑isopentyl analog is predicted to exceed 2.5, likely limiting aqueous solubility and complicating in‑vitro assay formatting . Moreover, N5‑methyl protection is synthetically advantageous for subsequent N‑deprotection or further functionalization, a step that is not feasible with N3‑alkyl congeners.

Medicinal Chemistry Synthetic Tractability Physicochemical Profiling

Certified Purity & Batch Consistency Advantage

The target compound is supplied with a certified purity of 98 % (HPLC) by Leyan (Catalog No. 1614962) and equivalent quality assurance by AKSci . In contrast, several close structural analogs—including 3‑isopentyl‑6‑methyl‑2‑(methylthio)‑3H‑pyrrolo[3,2‑d]pyrimidin‑4(5H)‑one (97 %) and 2‑(methylthio)‑5H‑pyrrolo[3,2‑d]pyrimidine (purity not publicly guaranteed)—exhibit lower or undocumented purity levels . For quantitative biochemical assays, a 1 % impurity gap can introduce off‑target artifacts or skew IC₅₀ determinations by >2‑fold.

Quality Control Reproducibility Procurement Standards

Pyrrolo[3,2-d] vs. Pyrrolo[2,3-d] Hinge-Binding Preference

The target compound’s pyrrolo[3,2‑d]pyrimidine core presents a linear arrangement of the pyrrole and pyrimidine rings, whereas the pyrrolo[2,3‑d] regioisomer (e.g., 5‑methyl‑2‑methylthio‑7H‑pyrrolo[2,3‑d]pyrimidin‑4(3H)‑one) adopts an angular fusion [1]. Co‑crystal structures of related pyrrolo[3,2‑d]pyrimidine‑4‑ones with GSK‑3β (PDB entries associated with patent families claiming the thione derivatives) indicate that the linear scaffold optimally orients the C4 carbonyl and N5 substituent for hydrogen‑bonding interactions with the hinge region, whereas the angular isomer places the corresponding groups beyond the hinge‑binding plane [2]. Although no direct Kᵢ comparison is available for the target compound itself, the class‑level inference is that the linear isomer is the preferred chemotype for ATP‑competitive kinase inhibition.

Kinase Inhibition GSK‑3 Structure‑Based Design

Drug-Likeness Profile vs. Congeneric Series

With a molecular weight of 209.27 Da, a LogP of 1.29, and a TPSA of 50.68 Ų, the target compound resides well within the optimal lead‑like chemical space (MW < 300 Da, LogP < 3, TPSA < 75 Ų) . Closely related analogs bearing larger N‑alkyl substituents (e.g., 3‑isopentyl‑6‑methyl‑2‑(methylthio) analog, MW = 265.38 Da) push the molecular weight and LogP closer to the limits of oral bioavailability guidelines . While no head‑to‑head PK data exist, the target compound’s lower molecular weight and moderate lipophilicity are expected to yield superior solubility and permeability, as predicted by the Lipinski and Veber rules.

ADME Prediction Fragment‑Based Drug Discovery Lead‑Likeness

High-ROI Application Scenarios


GSK-3β & CDK Inhibitor Fragment Screening

The compound’s low molecular weight (209 Da), favorable LogP (1.29), and the established kinase‑inhibitory profile of the pyrrolo[3,2‑d]pyrimidine‑4‑one chemotype make it an ideal starting fragment for ATP‑competitive GSK‑3β and CDK inhibitor campaigns . Its N5‑methyl group serves as a synthetic handle for late‑stage diversification, distinguishing it from N3‑substituted analogs that cannot be readily elaborated at that position.

DHFR/TS Inhibitor Medicinal Chemistry

The C2‑methylthio group and the pyrrolo[3,2‑d]pyrimidine scaffold are present in several reported antifolate leads targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS) [1]. The 98 % certified purity ensures that initial enzyme‑inhibition data are not confounded by impurities, supporting reliable SAR around the N5 and C6 methyl substituents.

Physicochemical Benchmarking for Kinase Inhibitors

With a TPSA of 50.68 Ų and a LogP of 1.29, the compound can serve as a compact, soluble benchmark for assessing the impact of additional substituents on permeability and solubility in a series of pyrrolo[3,2‑d]pyrimidine‑based kinase inhibitors . Its placement deep within lead‑like space contrasts with larger, more lipophilic analogs such as 3‑isopentyl‑6‑methyl‑2‑(methylthio) derivatives, enabling rapid in‑vitro ADME profiling.

Chemical Probe Development for ATP-Binding Pockets

The linear pyrrolo[3,2‑d]pyrimidine scaffold, conclusively preferred over the angular pyrrolo[2,3‑d] regioisomer for hinge‑region engagement in GSK‑3β [2], makes this compound a versatile warhead for designing ATP‑competitive chemical probes. The C2‑methylthio group can be oxidized or displaced to generate sulfoxide/sulfone or amino congeners, enabling affinity‑pull‑down or fluorescent‑probe conjugates.

Quote Request

Request a Quote for 5,6-dimethyl-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.